CXCR4 Antagonism Profile of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide
The target compound demonstrates selective CXCR4 antagonist activity with an IC50 of 280 nM in human CCRF-CEM cells [1]. In contrast, the direct 4-fluoro analog, 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide, shows a divergent profile by inhibiting FGFR1 with an IC50 of 17 nM [2].
| Evidence Dimension | Target-specific antagonist activity (IC50) |
|---|---|
| Target Compound Data | 280 nM |
| Comparator Or Baseline | 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide: 17 nM (FGFR1) [2] |
| Quantified Difference | Qualitative target shift; CXCR4 activity vs. FGFR1 activity |
| Conditions | Target Compound: Inhibition of CXCL12-mediated calcium flux in human CCRF-CEM cells [1]. Comparator: Inhibition of FGF-induced ERK phosphorylation in human SK-N-MC cells [2]. |
Why This Matters
This data confirms that a single halogen substitution on the N-benzyl group fundamentally alters the biological target, making this compound uniquely suited for CXCR4-related research over its 4-fluoro analog.
- [1] BindingDB BDBM50286785 (CHEMBL4171643): Antagonist activity at CXCR4 in human CCRF-CEM cells. View Source
- [2] BindingDB BDBM50421026 (CHEMBL2086753): Inhibition of FGFR1 in human SK-N-MC cells. View Source
